4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE is a complex organic compound with a unique structure that includes multiple piperazine and phenoxybenzene groups
Preparation Methods
The synthesis of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves several steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds include those with piperazine and phenoxybenzene groups, such as:
N-Methyl-4-(4-methyl-1-piperazinyl)benzenamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: Another related compound with a different substitution pattern on the aromatic ring. The uniqueness of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N6O3S |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C26H32N6O3S/c1-21-20-25(30-14-12-29(2)13-15-30)28-26(27-21)31-16-18-32(19-17-31)36(33,34)24-10-8-23(9-11-24)35-22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
InChI Key |
HKDXYQUFPHSLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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